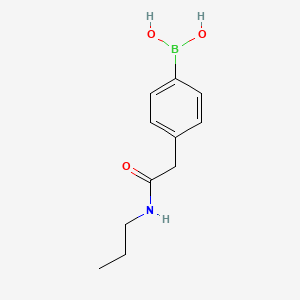
4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-08-1. Its molecular weight is 260.26 and its IUPAC name is (3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid” is represented by the linear formula C15H13FO3 . The InChI code for this compound is 1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
The synthesis of related aromatic compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, demonstrates the importance of fluoro-methoxyphenyl derivatives in medicinal chemistry. These compounds are pivotal for developing practical synthesis methods applicable in large-scale production, highlighting the relevance of fluoro-methoxyphenyl compounds in drug synthesis and design (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activities and Applications
Anti-cancer and Anti-inflammatory Properties : Compounds structurally related to 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid, such as 4′-geranyloxyferulic acid (GOFA), exhibit significant potential as anti-inflammatory and anti-tumor agents. These compounds have shown efficacy as dietary feeding colon cancer chemopreventive agents in vivo, suggesting that derivatives of phenylacetic acid could have similar bioactive properties (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biodegradation and Environmental Applications : The biodegradation of aromatic compounds by Escherichia coli includes several aromatic acids like phenylacetic acid, indicating the environmental relevance of fluoro-methoxyphenyl derivatives in microbial degradation processes. This suggests potential environmental applications, such as bioremediation or the use of such compounds in studying microbial catabolism (Díaz, Ferrández, Prieto, & García, 2001).
Potential Therapeutic Effects
- Chemical Chaperone Properties : Derivatives of phenylacetic acid, like 4-phenylbutyric acid, have been explored for their properties as chemical chaperones, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This underscores the therapeutic potential of fluoro-methoxyphenyl derivatives in diseases characterized by protein misfolding and aggregation (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFETSVTXXKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716604 |
Source


|
| Record name | (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid | |
CAS RN |
1334500-08-1 |
Source


|
| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-fluoro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

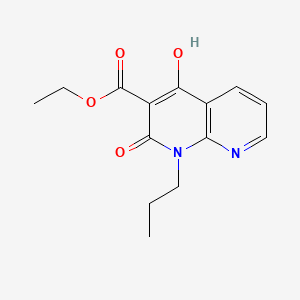
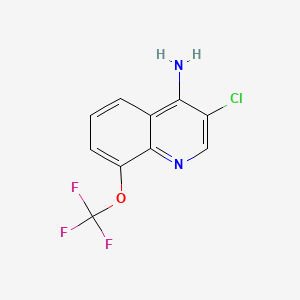
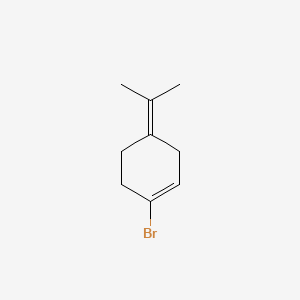
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)
![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)
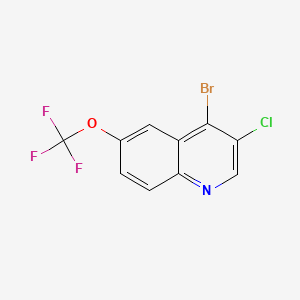
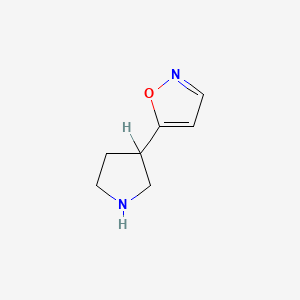
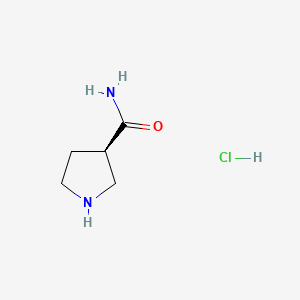

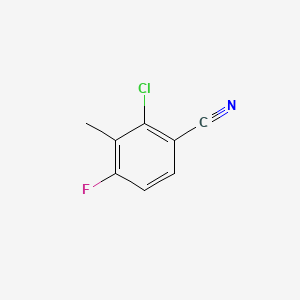

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

